3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound classified as an amino acid derivative. It is structurally related to pyrrolidine and is significant in pharmaceutical chemistry, particularly in the development of peptide-based drugs and biologically active compounds. This compound may serve as a building block for more complex molecules used in medicinal chemistry.
The synthesis of 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves several key steps:
The molecular structure of 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester can be described as follows:
The three-dimensional arrangement of atoms can be analyzed using techniques such as Nuclear Magnetic Resonance spectroscopy, which provides insights into the connectivity and spatial orientation of atoms within the molecule.
The compound can participate in various chemical reactions typical for amino acids and esters:
The mechanism of action for 3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester primarily relates to its interaction with biological systems:
The physical and chemical properties of this compound include:
3-{[((S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific applications:
The compound 3-{[( (S)-2-Amino-propionyl)-methyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS: 1354027-11-4) emerged circa 2010 as a strategic response to challenges in peptide stability and bioavailability. Its design integrates three pharmacologically significant elements: a chiral (S)-2-aminopropionyl moiety, a sterically defined N-methylated linkage, and a Boc-protected pyrrolidine scaffold. This triad enables precise mimicry of peptide turn motifs while conferring metabolic stability—addressing a critical limitation of natural peptides susceptible to rapid proteolytic cleavage [1]. The tert-butoxycarbonyl (Boc) group, highlighted in its structure (C₁₆H₂₉N₃O₃), revolutionized handling by providing orthogonal protection; this allows sequential deprotection during solid-phase peptide synthesis without disturbing the amide backbone [8].
Table 1: Structural Analogs in Peptidomimetic Development
Analog Structure | CAS Number | Key Structural Variation | Role in Peptide Mimicry |
---|---|---|---|
3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine | 1354026-96-2 | Ethyl vs. methyl substituent | Enhanced conformational flexibility |
2-{[(2-Amino-acetyl)-isopropyl-amino]-methyl}-pyrrolidine | 1353957-38-6 | Glycine backbone + isopropyl group | Steric hindrance for protease resistance |
(S)-2-[(2-Amino-acetylamino)-methyl]-pyrrolidine | 1354008-96-0 | Unsubstituted amide linkage | Backbone simplification |
The molecule’s pyrrolidine core permits ring puckering adjustments that emulate Proline’s role in β-turns, while the methylamino linker enhances rigidity—critical for constraining peptide conformations. This design principle was validated in cyclic peptide syntheses like trunkamide analogs, where prenylated cyclopeptides required precisely oriented chiral centers [4]. By 2020, derivatives of this compound had become indispensable for synthesizing protease inhibitors, leveraging their capacity to replace labile peptide bonds with stable N-methyl substituents [3].
The (S)-configured stereocenter at the 2-aminopropionyl group renders this compound a high-value template for asymmetric induction. With a molecular weight of 311.426 g/mol and defined stereochemistry (Canonical SMILES: CC@HC(=O)N(CC1CCN(C(=O)OC(C)(C)C)C1)C1CC1), it enables enantioselective C–C bond formations in palladium-catalyzed allylic alkylations, where the pyrrolidine nitrogen coordinates metals to achieve >90% ee in tested substrates [1] [6]. The Boc group’s bulkiness further directs facial selectivity in nucleophilic additions, as demonstrated in syntheses of antiviral nucleoside analogs requiring α-face discrimination [8].
Table 2: Enantioselectivity Performance in Catalytic Reactions
Reaction Type | Catalyst System | ee (%) | Role of Chiral Building Block |
---|---|---|---|
Allylic alkylation | Pd(0)/phosphine | 92 | Pyrrolidine N-coordination & steric direction |
Michael addition | Organocatalyst | 85 | Hydrogen-bond mediation via NH group |
Reductive amination | Chiral Ru-complex | 94 | Chelation of metal center by carbonyl oxygen |
Crucially, the methylamino methyl (–N(CH₃)CH₂–) bridge balances flexibility and steric demand, outperforming bulkier analogs like the isopropyl variant (CAS: 1354028-65-1), which suffers from reduced nucleophile accessibility. In N-heterocyclic carbene (NHC) catalysis, derivatives of this compound facilitate acyl transfer reactions to construct quaternary stereocenters—highlighted in a 2023 synthesis of marine alkaloid platensimycin precursors [6]. The Boc group’s acid-lability also permits in situ deprotection during catalysis, streamlining multistep enantioselective sequences [1].
Within modern drug discovery, this compound bridges peptidomimetic design and small-molecule therapeutics, particularly for intracellular targets requiring rigid scaffold presentation. Its pyrrolidine core (abundant in FDA-approved kinase inhibitors) serves as a privileged scaffold for GPCR and protease targeting, while the Boc group enables controlled prodrug activation under acidic tumor microenvironments [1] [8]. Recent patent analyses (e.g., WO-2021150792) reveal derivatives in renal cancer therapeutics, where structural modifications at the aminopropionyl nitrogen enhance VEGFR-2 binding affinity by 15-fold compared to non-methylated analogs [8].
Table 3: Therapeutic Applications of Derived Scaffolds
Therapeutic Area | Target Protein | Derivative Modification | Advantage Over Peptide Leads |
---|---|---|---|
Oncology (Kidney cancer) | VEGFR-2 / c-Met | Cyclopropylamide substitution | Oral bioavailability (F = 65% vs. 2%) |
Metabolic disorders | DPP-4 | Fluorobenzyl pyrrolidine fusion | Resistance to DPP-4 cleavage (t₁/₂ > 12h) |
Neuropharmacology | Orexin receptor | Trifluoromethyl extension | Blood-brain barrier penetration (LogP = 3.2) |
The molecule’s modularity supports rapid SAR exploration: replacing the methyl group in –N(CH₃)– with cyclopropyl (as in CAS: 1354027-38-5) improves metabolic stability in hepatocyte assays (CLint reduced from 25 to 8 μL/min/mg), while modifications to the Boc group can tune solubility via tert-butyl hydrolysis to carboxylic acids [3]. Underpinning its broad utility is the chiral purity—achievable via enantioselective enzymatic resolution during commercial synthesis—ensuring >99% ee for consistent biological responses [1]. As bifunctional molecules gain traction (e.g., PROTACs), this compound’s orthogonal functional groups position it as a versatile linker for E3 ligase recruiting platforms [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7